Cefozopran Cefozopran Cefozopran is a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefozopran binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A fourth-generation cephalosporin antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Cefozopran has a 1-methyltetrazolethiol (MTT) moiety at C-3 of its cephalosporin core.
Brand Name: Vulcanchem
CAS No.: 113359-04-9
VCID: VC0001826
InChI: InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)
SMILES: CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]
Molecular Formula: C19H17N9O5S2
Molecular Weight: 515.5 g/mol

Cefozopran

CAS No.: 113359-04-9

Cat. No.: VC0001826

Molecular Formula: C19H17N9O5S2

Molecular Weight: 515.5 g/mol

* For research use only. Not for human or veterinary use.

Cefozopran - 113359-04-9

CAS No. 113359-04-9
Molecular Formula C19H17N9O5S2
Molecular Weight 515.5 g/mol
IUPAC Name 7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)
Standard InChI Key QDUIJCOKQCCXQY-UHFFFAOYSA-N
Isomeric SMILES CO/N=C(/C1=NSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]
SMILES CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]
Canonical SMILES CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-]

Chemical and Pharmacological Properties of Cefozopran

Structural Characteristics

Cefozopran hydrochloride (CAS No. 113981-44-5) is a synthetic cephalosporin with the molecular formula C19H18ClN9O5S2\text{C}_{19}\text{H}_{18}\text{ClN}_9\text{O}_5\text{S}_2 and a molecular weight of 551.98 g/mol. Its structure includes a 5-amino-1,2,4-thiadiazol-3-yl group and a methoxyiminoacetamido side chain, enhancing stability against β-lactamases . The compound exists as a white to light yellow solid with high water solubility (52mg/mL\geq 52 \, \text{mg/mL}) and requires storage under inert gas at 2–8°C .

Absorption and Distribution

Cefozopran demonstrates linear pharmacokinetics across doses. In healthy Chinese volunteers, single 0.5–2.0 g intravenous infusions resulted in dose-proportional increases in maximum plasma concentration (CmaxC_{\text{max}}) and area under the curve (AUC). For example, a 2.0 g dose achieved a CmaxC_{\text{max}} of 77.8 µg/mL, with a half-life (t1/2t_{1/2}) of 1.67–2.80 hours . Pediatric studies reported similar t1/2t_{1/2} values (1.74–4.11 hours) following 10–40 mg/kg doses .

Metabolism and Excretion

Renal excretion is the primary elimination pathway, with 65.99–98.0% of unchanged drug recovered in urine within 6–8 hours post-administration . No metabolic accumulation occurs with repeated dosing, supporting its use in multi-day regimens .

Table 1: Pharmacokinetic Parameters of Cefozopran

PopulationDoseCmaxC_{\text{max}} (µg/mL)t1/2t_{1/2} (h)Urinary Excretion (%)
Healthy Adults 2.0 g IV77.81.67–2.8065.99–73.33
Pediatrics 40 mg/kg IV77.81.6784.1
Infants 20 mg/kg IV70.34.1198.0

Clinical Applications and Efficacy

Pediatric Infections

In a multicenter study of 337 pediatric patients (70 aged <1 year), cefozopran achieved 97.5% efficacy (combined “excellent” and “good” responses) against infections caused by identified pathogens. Pneumonia (185 cases) showed a 98.3% response rate, while urinary tract infections (UTIs) and purulent meningitis had 100% efficacy . Adverse events were mild, primarily diarrhea (1 case) and transient eosinophilia .

Adult Infections and Febrile Neutropenia

For febrile neutropenia (FN) in hematological patients, a regimen of 1–2 g every 8 hours achieved target attainment probabilities of 67–97% against Pseudomonas aeruginosa and Escherichia coli. Monte Carlo simulations indicated that maintaining free drug concentrations above the MIC for ≥70% of the dosing interval (T>MICT_{\text{>MIC}}) optimized outcomes . Clinical success was observed in 77.2% of FN episodes without requiring additional antibiotics .

Table 2: Clinical Efficacy of Cefozopran in Pediatric Populations

Infection TypeCasesEfficacy Rate (%)Common Pathogens Targeted
Pneumonia18598.3Streptococcus pneumoniae, H. influenzae
Urinary Tract39100E. coli, Klebsiella spp.
Purulent Meningitis7100Streptococcus agalactiae

Antimicrobial Spectrum and Resistance Mechanisms

Gram-Negative Coverage

Cefozopran’s methoxyimino group enhances activity against Enterobacteriaceae, with MIC90 values ≤1 µg/mL for E. coli and Klebsiella pneumoniae. Its stability against AmpC β-lactamases makes it effective in hospital-acquired infections .

Gram-Positive and MRSA Activity

While cefozopran exhibits moderate activity against methicillin-sensitive Staphylococcus aureus (MSSA), its efficacy against MRSA is limited. Derivatives with cyclopentyloxyimino substitutions (e.g., compound 20g) show improved PBP2' affinity (IC50=1.6μg/mL\text{IC}_{50} = 1.6 \, \mu\text{g/mL}), though clinical relevance remains under investigation .

Dosage Optimization and Future Directions

Population pharmacokinetic models recommend:

  • Pediatrics: 60–80 mg/kg/day divided into 2–3 doses .

  • Adults with FN: 2 g every 8 hours via 1-hour infusion .
    Ongoing research focuses on structural modifications to enhance MRSA coverage and reduce dosing frequency without compromising efficacy .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator